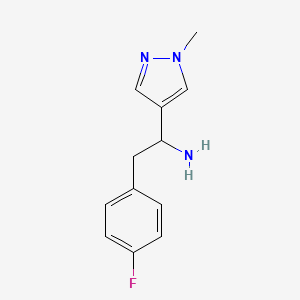

2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine

Beschreibung

2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine is a substituted ethanamine derivative featuring a 4-fluorophenyl group and a 1-methylpyrazole substituent. Its structure consists of a central ethanamine backbone (NH₂-CH₂-CH₂-) with the 4-fluorophenyl moiety attached to the first carbon and the 1-methylpyrazol-4-yl group bonded to the second carbon. This compound shares structural motifs with kinase inhibitors and receptor-targeting agents, particularly due to the presence of the fluorophenyl group, which enhances metabolic stability and binding affinity in medicinal chemistry contexts .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-16-8-10(7-15-16)12(14)6-9-2-4-11(13)5-3-9/h2-5,7-8,12H,6,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRMKHIHZFMJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(CC2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152554-04-5 | |

| Record name | 2-(4-fluorophenyl)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine typically involves the following steps:

Formation of the Fluorophenyl Intermediate: The starting material, 4-fluorobenzaldehyde, undergoes a reaction with a suitable reagent such as methylmagnesium bromide to form 4-fluorophenylmethanol.

Formation of the Methylpyrazolyl Intermediate: 1-methylpyrazole is synthesized through the reaction of hydrazine hydrate with acetylacetone, followed by methylation using methyl iodide.

Coupling Reaction: The final step involves the coupling of the fluorophenyl intermediate with the methylpyrazolyl intermediate under reductive amination conditions using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The applications of 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine can be categorized into several key areas based on its structural characteristics and preliminary research findings:

Anticancer Activity

Research indicates that compounds with similar pyrazole moieties exhibit significant anticancer properties. The fluorinated phenyl group enhances the compound's interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines. Studies have shown that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells, suggesting a promising avenue for drug development in oncology .

Neurological Disorders

The compound's structural analogs have been explored for their neuroprotective effects, particularly in conditions such as Alzheimer's disease and other neurodegenerative disorders. The presence of the pyrazole ring is known to influence neurotransmitter systems, potentially modulating pathways involved in cognitive function and memory retention .

Antimycobacterial Activity

Preliminary evaluations have indicated that derivatives of this compound may possess antimycobacterial properties. In particular, studies have measured the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, revealing that certain structural modifications can enhance activity against resistant strains .

Synthesis and Derivative Development

The synthesis of 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine typically involves multi-step organic reactions, including:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- Fluorination : Introducing the fluorine atom at the para position of the phenyl group to enhance biological activity.

Further optimization through O-alkyl substitutions has been documented to improve drug-like properties and bioavailability .

Case Studies

Several case studies illustrate the potential applications of this compound:

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylpyrazolyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Avapritinib (BLU-285)

Structure : Avapritinib incorporates the 4-fluorophenyl and 1-methylpyrazol-4-yl groups but extends into a more complex scaffold with a pyrrolotriazine-piperazine-pyrimidine backbone.

Key Differences :

- Molecular Weight : 498.56 g/mol (avapritinib) vs. ~260 g/mol (estimated for the target compound).

- Solubility : Avapritinib is highly soluble in DMSO (~66 mg/mL) but poorly soluble in water, whereas the target compound’s simpler structure may improve aqueous solubility .

- Therapeutic Use: Avapritinib is FDA-approved for gastrointestinal stromal tumors (GISTs), targeting KIT and PDGFRA mutations .

Table 1: Physicochemical Comparison

(1S)-N-Ethyl-1-(4-fluorophenyl)-[...]ethanamine

Structure : This compound (PDB ID: 9OO) adds an ethyl group to the ethanamine nitrogen and incorporates a pyrrolotriazine-piperazine-pyrimidine system, similar to avapritinib.

Key Differences :

- Substituents : The ethyl group may enhance lipophilicity and blood-brain barrier penetration compared to the unmodified ethanamine in the target compound .

- Chirality : The (1S) configuration in 9OO highlights stereochemical influences on receptor binding, a factor absent in the achiral target compound .

Functional Analogs

Flunitazene and Isotonitazene

Structure : These benzimidazole-derived opioids (e.g., N,N-diethyl-2-[2-[(4-fluorophenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine) share the ethanamine backbone but replace the pyrazole with a nitrobenzimidazole group.

Key Differences :

Table 2: Functional Comparison with Opioid Analogs

| Property | Target Compound | Flunitazene |

|---|---|---|

| Core Structure | Pyrazole-ethanamine | Nitrobenzimidazole-ethanamine |

| Primary Target | Kinases (hypothesized) | μ-Opioid Receptor |

| Toxicity | Unknown | High overdose risk |

Piperazine-Containing Analogs

Structure : Compounds like {2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine feature a piperazine ring instead of pyrazole.

Key Differences :

- Receptor Affinity : Piperazine derivatives often target serotonin or dopamine receptors, whereas the pyrazole in the target compound may favor kinase or inflammatory targets .

- Synthetic Accessibility : Piperazine rings are synthetically modular but introduce higher conformational flexibility compared to the rigid pyrazole .

Research Findings and Trends

- Structural Complexity and Bioactivity : Increasing molecular complexity (e.g., avapritinib’s pyrrolotriazine system) correlates with enhanced target specificity but may reduce bioavailability .

- Fluorophenyl Role : The 4-fluorophenyl group is conserved across analogs, improving metabolic stability and hydrophobic interactions in target binding .

- Unmet Needs : Simplified analogs like the target compound could address pharmacokinetic limitations of complex scaffolds, though biological data are needed to validate this hypothesis.

Biologische Aktivität

2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, also known by its CAS number 1152554-04-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenyl group and a pyrazole moiety linked to an ethanamine chain. Its structural formula is represented as follows:

This unique structure suggests potential interactions with various biological targets due to the presence of the fluorine atom and the nitrogen-rich pyrazole ring.

The biological activity of 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine is believed to involve modulation of specific signaling pathways. Preliminary studies indicate that it may interact with cAMP-dependent protein kinase pathways, influencing cellular processes such as proliferation and apoptosis .

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic effects:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine may possess antimicrobial properties .

- Anti-inflammatory Effects : The pyrazole scaffold is often associated with anti-inflammatory actions, which could be relevant for conditions characterized by chronic inflammation .

- Anticancer Potential : Analogous compounds have been noted for their anticancer activities, particularly through inhibition of specific kinases involved in tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine:

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Fluorinated Phenyl + Pyrazole | Antimicrobial |

| Compound B | Pyrazole + Triazine | Anticancer |

| Compound C | Fluorinated Aromatic | CNS effects |

This table illustrates that while many compounds share structural motifs, the specific combination in 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine may confer distinct pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(4-fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring. For example, cyclization of intermediates like 2-chloro-1-(pyrazolyl)ethanone using phosphoryl oxychloride (POCl₃) at elevated temperatures (~120°C) can generate the pyrazole core . Subsequent coupling with 4-fluorophenyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed. Amine functionalization is achieved through reductive amination or Gabriel synthesis .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural verification relies on:

- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ ~7.2–7.4 ppm; pyrazole protons at δ ~7.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., exact mass for C₁₂H₁₃FN₃: 218.1096) .

- X-ray Crystallography : Single-crystal analysis using SHELX software for bond lengths, angles, and stereochemistry (e.g., torsion angles between fluorophenyl and pyrazole groups) .

Q. What analytical techniques are used to assess purity?

- Methodological Answer :

- HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .

- Elemental Analysis : Combustion analysis to verify C, H, N, and F content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for amination steps; DMSO may enhance reaction rates but requires post-synthesis purification .

- Crystallization Control : Use anti-solvent methods (e.g., adding hexane to DCM solutions) to improve crystal purity, as demonstrated in related fluorophenyl-pyrazole systems .

Q. How are contradictory spectral data resolved during structural characterization?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) are addressed by:

- Variable Temperature NMR : To detect dynamic processes (e.g., rotamers) .

- 2D NMR (COSY, NOESY) : To confirm proton-proton proximities and spatial arrangements .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .

Q. What strategies are used to evaluate pharmacological activity in vitro?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., using H-labeled ligands) for serotonin or dopamine receptors, given structural analogs’ CNS activity .

- Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/B inhibition) with positive controls (e.g., clorgyline) .

- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .

Q. How can crystallographic disorder in the fluorophenyl group be modeled?

- Methodological Answer :

- SHELXL Refinement : Use PART instructions to model disordered fluorine atoms, with occupancy factors refined iteratively .

- Harmonic Constraints : Apply restraints to bond lengths and angles to prevent overfitting .

- Twinned Data Analysis : For crystals with merohedral twinning, use TWIN/BASF commands in SHELX .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.